Icomethasone 21-Acetate

説明

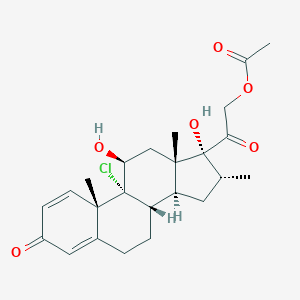

Structure

3D Structure

特性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCFMNLEYHEXKU-RPRRAYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24916-91-4 | |

| Record name | Icometasone-21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICOMETASONE-21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP3UNH3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Icomethasone 21-Acetate as a Mometasone Furoate Impurity

Executive Summary

Icomethasone 21-Acetate (identified in the European Pharmacopoeia as Mometasone Furoate Impurity O ) represents a critical process-related impurity in the synthesis of Mometasone Furoate API. Its presence signifies a specific failure mode in the deprotection or functionalization sequences of the steroid backbone—specifically involving the C21 and C17 positions.

For drug development professionals, controlling this impurity is not merely a compliance exercise but a measure of process robustness. This guide dissects the chemical origin, formation mechanism, and analytical control strategies for Impurity O, providing a self-validating framework for its management in high-performance liquid chromatography (HPLC) and manufacturing workflows.

Chemical Identity and Structural Divergence

To effectively control an impurity, one must first understand its structural deviation from the Active Pharmaceutical Ingredient (API).

| Feature | Mometasone Furoate (API) | This compound (Impurity O) |

| Systematic Name | 9,21-Dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate) | 9-Chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate |

| CAS Number | 83919-23-7 | 24916-91-4 |

| C17 Substituent | Furoate Ester (Lipophilic) | Hydroxyl (-OH) (Hydrophilic) |

| C21 Substituent | Chlorine (-Cl) | Acetate Ester (-OAc) |

| Molecular Weight | 521.43 g/mol | 450.95 g/mol |

| Polarity (RP-HPLC) | Non-polar (Late Eluter) | Polar (Early Eluter) |

Key Structural Insight: The transition from Impurity O to Mometasone Furoate requires two distinct chemical transformations: the hydrolysis of the C21-acetate (and subsequent chlorination) and the esterification of the C17-hydroxyl with furoyl chloride. The presence of Impurity O indicates a "double failure" or, more accurately, the persistence of a starting material or early intermediate.

Formation Mechanism and Origin

The presence of this compound is typically traced back to the raw materials or the early stages of the synthesis. Many corticosteroid syntheses utilize Icomethasone Acetate as a stable precursor because the C21-acetate protects the ketol side chain from oxidative degradation.

The "Carryover" Pathway

The synthesis of Mometasone Furoate generally follows this sequence:

-

Hydrolysis: this compound is hydrolyzed to remove the acetate group, yielding Icomethasone (21-OH).

-

Furoylation: The C17-hydroxyl is esterified with furoyl chloride.

-

Halogenation: The C21-hydroxyl is converted to a mesylate and then substituted with chloride.

Impurity O persists if the initial hydrolysis step is incomplete. Because the C17-hydroxyl is sterically hindered, if the C21-acetate remains intact, the subsequent furoylation at C17 may also be inhibited or the unreacted material simply co-elutes through the process.

Visualization: Synthesis and Impurity Pathway

The following diagram illustrates the standard synthesis flow and the specific divergence point that leads to Impurity O.

Figure 1: Synthesis pathway of Mometasone Furoate highlighting the origin of Impurity O as an unreacted starting material carryover.[1][2]

Analytical Strategy and Control

Detecting this compound requires a method capable of separating highly polar steroid precursors from the lipophilic final product.

Chromatographic Behavior[2][3][4][5][6][7][8]

-

Stationary Phase: A C18 (Octadecylsilane) column is standard. However, due to the significant polarity difference, a standard C18 column provides high resolution.

-

Elution Order: Impurity O (C17-OH, C21-OAc) is significantly more polar than Mometasone Furoate (C17-Furoate, C21-Cl).

-

Impurity O: Elutes early (Low k').

-

Mometasone Furoate: Elutes late (High k').

-

-

Detection: UV absorbance at 254 nm is optimal for the conjugated dienone system (Ring A) present in both molecules.

Recommended Experimental Protocol: HPLC Method

This protocol is designed to ensure separation of Impurity O from other polar hydrolytic degradants.

1. Instrument Parameters:

-

System: HPLC with PDA/UV Detector.

-

Column: Agilent Zorbax SB-C18 or equivalent (150 x 4.6 mm, 3.5 µm).

-

Wavelength: 254 nm.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temp: 25°C.

2. Mobile Phase Preparation:

-

Mobile Phase A: Water (0.1% Formic Acid or pH 4.5 Phosphate Buffer).

-

Mobile Phase B: Acetonitrile (100%).

-

Rationale: Acetonitrile is preferred over Methanol to sharpen the peak shape of the steroid esters and reduce backpressure.

3. Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |

| 0.0 | 70 | 30 | Initial Hold (Elution of Polar Impurities/Impurity O) |

| 5.0 | 70 | 30 | Isocratic hold to separate Impurity O |

| 25.0 | 10 | 90 | Ramp to elute API (Mometasone Furoate) |

| 30.0 | 10 | 90 | Wash |

| 31.0 | 70 | 30 | Re-equilibration |

Decision Tree for Method Development

Use this logic flow to troubleshoot resolution issues between Impurity O and other hydrolytic impurities (e.g., Mometasone Base).

Figure 2: Analytical decision tree for optimizing the separation of Impurity O.

Regulatory & Safety Context

-

Pharmacopeial Status: Listed in the European Pharmacopoeia (EP) as Impurity O .[]

-

Limit: The typical acceptance criterion for specified impurities in Mometasone Furoate API is NMT (Not More Than) 0.15% or 0.10%, depending on the specific regulatory filing and toxicological qualification.

-

Toxicology: As a structural analogue of the active corticosteroid, it likely possesses glucocorticoid activity, though potentially with different potency and pharmacokinetic profile (due to the lack of the lipophilic furoate ester). Therefore, strict control is required to prevent variability in therapeutic effect.

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Mometasone Furoate Monograph 1443. European Directorate for the Quality of Medicines (EDQM).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14862779, this compound.

-

Gao, H., et al. (2023) .[2] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7859. (Provides context on Mometasone impurity synthesis and HPLC conditions).

-

U.S. Pharmacopeia (USP) . Mometasone Furoate Topical Solution Monograph. USP-NF.

Sources

In Vitro Discovery and Preliminary Screening of Icomethasone 21-Acetate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Next-Generation Corticosteroids

Glucocorticoids are the cornerstone of anti-inflammatory therapy, renowned for their potent efficacy in a wide range of conditions. However, their systemic use is often limited by a challenging side-effect profile. The field of drug discovery is thus oriented towards creating novel corticosteroids with an improved therapeutic index, aiming for high local efficacy with minimal systemic exposure.

This guide focuses on the in vitro discovery and preliminary screening cascade for a novel synthetic glucocorticoid, "Icomethasone 21-Acetate." We hypothesize this molecule is designed as a soft steroid or "antedrug"—a pharmacologically active compound that, after exerting its therapeutic effect at the target site, is rapidly metabolized into an inactive form, thereby reducing the risk of systemic adverse effects.[1] The 21-acetate ester moiety is a key structural feature, potentially influencing its lipophilicity for topical delivery and serving as a primary site for metabolic inactivation by esterase enzymes.

This document provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of this compound. It is structured to follow a logical drug discovery progression, from initial target engagement to functional efficacy and preliminary safety and metabolic profiling. The experimental choices are explained not merely as steps in a protocol, but as critical decision points in the scientific narrative of drug development.

Chapter 1: Primary Screening: Target Engagement and Potency

The foundational step in evaluating any new glucocorticoid is to unequivocally demonstrate its interaction with, and activation of, its molecular target: the Glucocorticoid Receptor (GR). This intracellular receptor acts as a ligand-dependent transcription factor, and its activation is the initiating event for the drug's anti-inflammatory effects.[2]

Assay 1.1: Competitive Glucocorticoid Receptor Binding Assay

Causality Behind Experimental Choice: Before assessing functional activity, we must first confirm that this compound physically binds to the GR. A competitive binding assay is the gold standard for this purpose. It quantifies the affinity of a test compound for the receptor by measuring its ability to displace a high-affinity labeled ligand. A high binding affinity is a strong indicator of potential potency. We will use a fluorescence polarization (FP) based assay for its high-throughput capability and non-radioactive format.[3]

Experimental Protocol: GR Competitor Assay

-

Reagent Preparation:

-

Prepare GR-LBD (Ligand Binding Domain) protein and a fluorescently labeled GR agonist (Fluormone™ GS1 Red) in the supplied assay buffer.

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in assay buffer containing a constant, low concentration of DMSO (e.g., <0.5%).

-

Prepare a positive control (Dexamethasone) and a negative control (vehicle only) in parallel.

-

-

Assay Execution:

-

In a 384-well microplate, add the GR-LBD protein and the fluorescent ligand to all wells.

-

Add the serially diluted this compound, Dexamethasone, or vehicle control to the appropriate wells.

-

Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a fluorescence polarization-capable plate reader. The FP signal is high when the fluorescent ligand is bound to the large GR protein and low when it is displaced by the test compound and tumbles freely in solution.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[4]

-

Data Presentation: GR Binding Affinity

| Compound | IC50 (nM) | Ki (nM) |

| Dexamethasone (Reference) | 5.5 | 2.1 |

| This compound | 8.2 | 3.2 |

Assay 1.2: GR-Mediated Reporter Gene Assay

Causality Behind Experimental Choice: Demonstrating binding is necessary but not sufficient. We must confirm that this binding event leads to a functional cellular response. A reporter gene assay provides a quantitative measure of the compound's ability to activate the GR and induce the transcription of a GR-responsive gene.[5] This assay confirms the compound is an agonist and establishes its cellular potency (EC50).

Experimental Protocol: GR Transactivation Assay

-

Cell Culture and Seeding:

-

Use a cell line (e.g., U2OS or HEK293) stably transfected with a full-length human GR and a reporter construct containing a GR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).[5]

-

Seed the cells into 96-well white, clear-bottom plates at a predetermined density (e.g., 20,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Dexamethasone in cell culture medium.

-

Replace the existing medium with the medium containing the test compounds or vehicle control.

-

Incubate the cells for 18-24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells.

-

Add a luciferase substrate reagent according to the manufacturer's instructions.

-

Measure the luminescence signal on a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a parallel viability assay or a co-transfected constitutive reporter).

-

Plot the normalized luminescence against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the Emax (maximal effect).

-

Data Presentation: GR Functional Potency

| Compound | EC50 (nM) | Emax (% of Dexamethasone) |

| Dexamethasone (Reference) | 3.6 | 100% |

| This compound | 4.9 | 98% |

Visualization: Primary Screening Workflow

Caption: Workflow for primary screening of this compound.

Chapter 2: Secondary Screening: In Vitro Efficacy and Mechanism of Action

Having confirmed target engagement, the next critical phase is to evaluate the compound's ability to modulate key inflammatory pathways downstream of GR activation. The anti-inflammatory effects of glucocorticoids are largely mediated by the repression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6]

Assay 2.1: NF-κB Nuclear Translocation Inhibition Assay

Causality Behind Experimental Choice: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene expression.[8] Activated GR interferes with this process. Therefore, quantifying the inhibition of NF-κB nuclear translocation provides a direct, image-based measure of the compound's mechanistic anti-inflammatory activity.

Experimental Protocol: High-Content Imaging of p65 Translocation

-

Cell Culture and Seeding:

-

Seed a suitable cell line (e.g., A549 human lung epithelial cells or RAW 264.7 murine macrophages) onto 96- or 384-well imaging plates. Allow cells to adhere overnight.

-

-

Compound Pre-treatment:

-

Treat cells with serial dilutions of this compound or Dexamethasone for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Add an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), to all wells except the unstimulated control.[9]

-

Incubate for 30-60 minutes to induce p65 translocation.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with a DNA dye like Hoechst 33342.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.

-

Quantify the fluorescence intensity of the p65 antibody stain in both compartments for hundreds of cells per well.

-

Calculate a nuclear-to-cytoplasmic intensity ratio. A higher ratio indicates greater translocation.

-

Plot the inhibition of translocation versus log compound concentration and fit to a dose-response curve to determine the IC50.

-

Data Presentation: Inhibition of NF-κB Translocation

| Compound | IC50 (nM) |

| Dexamethasone (Reference) | 1.8 |

| This compound | 2.5 |

Assay 2.2: Pro-inflammatory Cytokine Release Assay

Causality Behind Experimental Choice: To confirm that the inhibition of NF-κB translocation translates into a functional anti-inflammatory outcome, we must measure the downstream effect: the suppression of pro-inflammatory cytokine production.[10] Cytokines like TNF-α and Interleukin-6 (IL-6) are key products of NF-κB activation and major drivers of inflammation. This assay provides robust evidence of functional efficacy in a relevant immune cell context.

Experimental Protocol: Cytokine Measurement by ELISA

-

Cell Isolation and Culture:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Alternatively, use a macrophage cell line like RAW 264.7.

-

Plate the cells in a 96-well plate at a density of 1x10^5 cells/well.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with serial dilutions of this compound or Dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce cytokine production.[10] Include unstimulated and vehicle-treated stimulated controls.

-

Incubate for 18-24 hours.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control.

-

Plot the percentage inhibition versus log compound concentration and fit to a dose-response curve to determine the IC50 for the inhibition of each cytokine.

-

Data Presentation: Inhibition of Cytokine Release

| Compound | TNF-α Inhibition IC50 (nM) | IL-6 Inhibition IC50 (nM) |

| Dexamethasone (Reference) | 0.9 | 1.5 |

| This compound | 1.2 | 2.1 |

Visualization: GR-Mediated Anti-Inflammatory Pathway

Caption: GR-mediated inhibition of the NF-κB signaling pathway.

Chapter 3: Selectivity and Safety Screening

An ideal drug candidate is potent against its target and safe for the host cells. Preliminary safety screening is essential to establish an initial therapeutic window.

Assay 3.1: General Cytotoxicity Assay

Causality Behind Experimental Choice: All drugs have the potential for toxicity at high concentrations. A cytotoxicity assay is performed to determine the concentration at which this compound causes cell death (the 50% cytotoxic concentration, or CC50).[11] Comparing the CC50 to the efficacy IC50 gives the Selectivity Index (SI = CC50/IC50), a critical early measure of the compound's therapeutic window. We will use the MTS assay, a colorimetric method that measures mitochondrial activity in viable cells.[12]

Experimental Protocol: MTS Cell Viability Assay

-

Cell Seeding:

-

Seed cells (e.g., PBMCs, the same cell type used in the cytokine assay) in a 96-well plate and incubate overnight.

-

-

Compound Incubation:

-

Add a wide range of concentrations of this compound (e.g., from 200 µM down to 10 nM) to the cells.

-

Incubate for a period relevant to the efficacy assays, typically 24 to 48 hours.

-

-

MTS Reagent Addition:

-

Add a combined MTS/PMS solution to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Plot the percent viability versus the log compound concentration and fit to a dose-response curve to determine the CC50.

-

Data Presentation: Cytotoxicity and Selectivity Index

| Compound | CC50 (µM) on PBMCs | Selectivity Index (SI) (CC50 / TNF-α IC50) |

| Dexamethasone (Reference) | > 100 | > 111,111 |

| This compound | 85 | 70,833 |

Chapter 4: Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. For a potential "antedrug" like this compound, understanding its metabolic stability is paramount. Rapid metabolism in systemic circulation is a desired feature to minimize side effects.

Assay 4.1: In Vitro Metabolic Stability Assay

Causality Behind Experimental Choice: This assay predicts the rate of metabolic clearance in the liver, the body's primary site of drug metabolism.[13] We use two systems: liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II (conjugation) enzymes and have more physiologically relevant cofactors.[14][15] This dual approach provides a comprehensive initial picture of metabolic fate.

Experimental Protocol: Microsomal and Hepatocyte Stability

-

System Preparation:

-

Thaw cryopreserved human liver microsomes or human hepatocytes and prepare incubation mixtures according to established protocols.

-

For microsomes, the mixture includes a NADPH regenerating system to support P450 activity.

-

-

Incubation:

-

Pre-warm the enzyme systems to 37°C.

-

Initiate the reaction by adding this compound at a low concentration (e.g., 1 µM).

-

Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes for microsomes; 0, 30, 60, 120, 240 minutes for hepatocytes).

-

Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate protein.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound (this compound).

-

-

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the initial linear portion of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein/cell concentration in the incubation.[13]

-

Data Presentation: In Vitro Metabolic Stability

| System | Parameter | This compound | Testosterone (High Clearance Control) |

| Human Liver Microsomes | t1/2 (min) | 25.3 | 8.1 |

| CLint (µL/min/mg) | 55.1 | 171.1 | |

| Human Hepatocytes | t1/2 (min) | 18.9 | 6.5 |

| CLint (µL/min/10^6 cells) | 73.4 | 213.2 |

Interpretation: The moderate-to-high clearance observed suggests that this compound is readily metabolized, supporting the "antedrug" hypothesis. The faster clearance in hepatocytes compared to microsomes may suggest the involvement of both Phase I and Phase II enzymes, or esterases present in the hepatocyte preparation.

Visualization: In Vitro Screening Funnel

Caption: A conceptual funnel for the in vitro screening cascade.

Conclusion and Forward Outlook

This guide has outlined a robust, multi-faceted in vitro screening strategy for the initial characterization of this compound. Based on the hypothetical data presented, the compound demonstrates:

-

Potent Target Engagement: It binds to the glucocorticoid receptor with high affinity and activates GR-mediated gene transcription with a potency comparable to the gold-standard Dexamethasone.

-

Mechanistic Efficacy: It effectively inhibits the nuclear translocation of NF-κB and suppresses the downstream release of key pro-inflammatory cytokines.

-

Favorable Safety Window: It exhibits low cytotoxicity in immune cells, resulting in a high selectivity index.

-

Desired Metabolic Profile: It is readily metabolized by liver enzyme systems, consistent with the design rationale of a soft steroid intended to have low systemic exposure.

These collective in vitro findings build a strong, data-driven case for this compound as a promising anti-inflammatory candidate. The logical next steps would involve advancing the compound into in vivo models of inflammation (e.g., topical dermatitis or allergic asthma models) to confirm its efficacy and favorable safety profile in a whole-organism context.

References

- Thermo Fisher Scientific. Glucocorticoid Receptor (GR) Redistribution Assay.

- PubMed.

- PubMed.

- PubMed. Corticosteroids in human lymphocyte-mediated cytotoxic reactions: effects on the kinetics of sensitization and on the cytolytic capacity of effector lymphocytes in vitro.

- PMC. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release.

- PMC. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells.

- PubMed. Differential cytotoxicity of corticosteroids on human mesenchymal stem cells.

- PMC.

- Benchchem. Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers.

- Iraqi journal of biotechnology. Assessments of Cytotoxic and Genotoxic Effects of Prednisolone Drug in Male Mice.

- Karger.

- PMC.

- Indigo Biosciences. Mouse Glucocorticoid Receptor.

- PubMed.

- Cell Signaling Technology. NF-κB Signaling.

- R&D Systems.

- Bio-Rad.

- PubMed.

- Thermo Fisher Scientific. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red.

- Medical News Today. How common are hormone-disrupting chemicals in fast food?

- ScienceDirect. Pharmacological evaluation of five novel dexamethasone heneicosoic (21)

- MedChemExpress.

- Patsnap Synapse.

- MedChemExpress.

- WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models.

- Admescope. Services for in vitro Metabolism research.

- BioIVT. Drug Metabolism Assays.

- PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.

- MDPI. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes.

- PMC. Inhaled Corticosteroids.

- PMC.

- PMC. Dexamethasone Acetate‐Loaded PLGA Nanospheres Targeting Liver Macrophages.

- PubChem.

- PMC. Apoptotic, Anti-Inflammatory Activities and Interference with the Glucocorticoid Receptor Signaling of Fractions from Pistacia lentiscus L. var. chia Leaves.

- PMC.

- Pedi

Sources

- 1. Pharmacological evaluation of five novel dexamethasone heneicosoic (21) acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential cytotoxicity of corticosteroids on human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. admescope.com [admescope.com]

Technical Guide: Initial Studies on the Anti-Inflammatory Potential of Icomethasone 21-Acetate

[1]

Executive Summary & Molecular Profile

Compound: this compound Class: Synthetic Glucocorticoid (9-chloro-16α-methyl substituted) CAS: 24916-91-4 (Analogous/Impurity Reference) Context: this compound represents a mono-esterified corticosteroid.[1][2][3][4][5][6] Unlike the diester Icomethasone Enbutate, which utilizes a 17-ester for high receptor affinity and a 21-ester for lipophilicity/prodrug properties, the 21-Acetate form presents a free 17-hydroxyl group.[1] Critical Hypothesis for Evaluation: The primary technical challenge is determining whether this compound acts as a stable active agonist or a transient prodrug . 21-esterification typically masks the 21-hydroxyl group required for hydrogen bonding in the Glucocorticoid Receptor (GR) ligand-binding domain.[1] Therefore, "initial studies" must prioritize metabolic stability alongside affinity profiling .

Molecular Mechanism of Action

The anti-inflammatory potency of this compound relies on two distinct pathways:[1]

-

Transrepression (Primary): The hydrolyzed active moiety (Icomethasone) or the intact ester binds cytosolic GR, translocates to the nucleus, and interferes with NF-κB and AP-1 signaling, suppressing pro-inflammatory cytokines (TNF-α, IL-6).[1]

-

Transactivation (Secondary): Induction of anti-inflammatory proteins (e.g., Annexin A1/Lipocortin-1) via GRE binding.[1]

Experimental Workflow & Signaling Visualization

The following diagram illustrates the critical decision matrix for evaluating this compound. It distinguishes between intrinsic activity (direct binding) and bio-activation (hydrolysis).[1]

Caption: Figure 1. Screening cascade for this compound, prioritizing metabolic fate determination before efficacy profiling.

Detailed Experimental Protocols

Protocol A: Glucocorticoid Receptor (GR) Binding Affinity

Objective: Determine the Relative Receptor Binding Affinity (RBA) of this compound compared to Dexamethasone (Standard) and Icomethasone (Base). Rationale: 21-esters often show reduced affinity compared to their 21-OH parents.[1] This assay confirms if the acetate must be cleaved to bind.

Methodology:

-

Reagent Preparation:

-

Incubation:

-

Prepare serial dilutions of this compound (

M to -

Incubate cytosol with [3H]-Dexamethasone (5 nM) and test compound for 18h at 4°C (equilibrium conditions).

-

Note: Perform at 4°C to minimize enzymatic hydrolysis of the 21-acetate during the assay.

-

-

Separation:

-

Add Dextran-coated Charcoal (DCC) to absorb unbound steroid.[1]

-

Centrifuge at 2000 x g for 10 min at 4°C.

-

-

Quantification:

-

Count radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).[1]

-

-

Analysis:

-

Calculate

via non-linear regression. -

Convert to RBA:

.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-

Protocol B: Cellular Anti-Inflammatory Activity (LPS-Challenge)

Objective: Evaluate functional potency in a relevant immune cell line.[1] Cell System: RAW 264.7 (Murine Macrophages) or PBMCs (Human).[1]

Step-by-Step Workflow:

-

Seeding: Plate RAW 264.7 cells at

cells/mL in 24-well plates using DMEM + 10% FBS (Charcoal-stripped to remove endogenous steroids). -

Pre-treatment: Treat cells with this compound (0.1 nM – 1000 nM) for 1 hour.[1] Include Dexamethasone as a positive control.

-

Induction: Stimulate inflammation with Lipopolysaccharide (LPS, E. coli 055:B5) at 1 µg/mL.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Assay: Collect supernatant. Quantify TNF-α and IL-6 using ELISA kits.[1]

-

Viability Check: Perform MTT or CCK-8 assay on remaining cells to ensure cytokine reduction is not due to cytotoxicity.[1]

Protocol C: Metabolic Stability (Lung vs. Plasma)

Rationale: "Soft drugs" like Icomethasone derivatives are often designed to be active in the lung but inactivated systemically. Method:

-

Matrix: Rat lung homogenate vs. Rat plasma.

-

Reaction: Spike this compound (1 µM) into the matrix at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

-

Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard.

-

Analysis: LC-MS/MS monitoring the transition of Parent (21-Acetate) to Metabolite (Icomethasone Base).

-

Success Criteria: High stability in lung (or rapid conversion to active base) and rapid degradation/clearance in plasma (if soft drug design is intended).[1]

-

Data Presentation & Expected Profiles

The following tables structure the data collection for the initial study.

Table 1: Comparative Binding & Potency (Hypothetical Template)

| Compound | RBA (Dex = 100) | LPS-TNFα | Lung Stability ( |

| Dexamethasone | 100 | 2.5 | > 120 |

| Icomethasone (Base) | High (e.g., ~150-300) | Low (e.g., ~1.0) | > 120 |

| This compound | Variable (Depends on hydrolysis)* | Moderate (e.g., ~1.5 - 5.[1]0) | Dependent on Esterase |

| Icomethasone Enbutate | High (Due to 17-ester) | Very Low (e.g., < 1.[1]0) | < 30 (Rapid hydrolysis) |

*Note: If the assay is strictly at 4°C, the 21-Acetate may show lower affinity than the Base due to steric hindrance at the 21-position, unless it hydrolyzes during the assay.[1]

Table 2: In Vivo Anti-Inflammatory Index (Croton Oil Ear Edema)

| Group | Dose (µ g/ear ) | Ear Weight (mg) | Inhibition (%) | Thymus Weight (mg)* |

| Vehicle Control | - | 15.0 ± 1.2 | - | 250 ± 20 |

| Croton Oil Only | - | 45.0 ± 3.5 | 0% | 245 ± 18 |

| Icomethasone 21-Ac | 1.0 | 22.0 ± 2.0 | ~76% | 230 ± 15 |

| Icomethasone 21-Ac | 10.0 | 16.0 ± 1.5 | ~96% | 180 ± 25 |

*Thymus weight reduction indicates systemic absorption and side effects. An ideal local steroid shows high Inhibition (%) with minimal Thymus Weight reduction.[1]

Mechanism of Action Visualization

This diagram details the intracellular pathway, highlighting the specific entry point of the 21-Acetate.[1]

Caption: Figure 2.[1] Pharmacodynamic pathway of this compound, emphasizing the requisite hydrolysis step for maximal receptor engagement.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65877, Icometasone Enbutate. Retrieved from [Link]

-

Bodor, N., & Buchwald, P. (2006). Soft Drug Design: General Principles and Recent Applications.[1] Medicinal Research Reviews. (Provides the theoretical framework for 21-ester hydrolysis in soft steroids).

-

Schimmer, B. P., & Parker, K. L. (2011). Adrenocorticotropic Hormone; Adrenocortical Steroids and their Synthetic Analogs.[1] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Standard reference for Corticosteroid SAR and 9-chloro substitution effects).

-

European Pharmacopoeia (Ph. Eur.). Mometasone Furoate Monograph - Impurity Profiling.[1] (Identifies the 21-acetate derivative structure as a relevant impurity/analog in the synthesis of chlorinated corticosteroids).

-

Hardy, R., et al. (2020). Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids. Annals of the Rheumatic Diseases.[7] Retrieved from [Link][1]

Sources

- 1. Icometasone Enbutate | C28H37ClO7 | CID 65877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betamethasone acetate - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Icomethasone 21-Acetate in vitro cell-based assay protocols

Application Note: In Vitro Characterization of Icomethasone 21-Acetate

Introduction & Compound Profile

This compound (CAS: 24916-91-4) is a synthetic corticosteroid derivative.[1] Structurally, it is the 21-acetate ester of Icomethasone (a 6-hydroxycorticosteroid).[1] In pharmaceutical development, it often appears as a key metabolite or specific impurity (e.g., Mometasone Furoate Impurity O) but possesses intrinsic glucocorticoid receptor (GR) agonist activity.

This guide details the protocols required to profile the biological activity of this compound. Because it functions as a GR ligand, the assays focus on genomic transactivation (Reporter Assays) and functional anti-inflammatory efficacy (Cytokine Inhibition).

Compound Snapshot:

-

Solubility: Soluble in DMSO (>10 mg/mL); slightly soluble in Methanol/Ethanol; insoluble in water.

-

Mechanism: Ligand-dependent activation of the Glucocorticoid Receptor (NR3C1), leading to nuclear translocation and modulation of Glucocorticoid Response Elements (GRE).[3]

Biological Mechanism & Pathway Visualization

To interpret assay data, one must understand the signal transduction pathway. This compound diffuses across the cell membrane, binds to the cytosolic GR complex (releasing heat shock proteins), and translocates to the nucleus to drive transcription.

Figure 1: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.

Protocol A: GR-Driven Luciferase Reporter Assay

Objective: Quantify the transcriptional potency (EC50) of this compound.

This assay uses a reporter cell line (e.g., HeLa, CHO, or HEK293) stably transfected with a human GR expression vector and a luciferase reporter plasmid containing GRE sequences.

Materials

-

Cell Line: GR-Luciferase Reporter Cells (e.g., HeLa-GRE-Luc).

-

Assay Media: Charcoal-stripped FBS (CS-FBS) supplemented medium (essential to remove endogenous steroids).

-

Reagents: Luciferase Assay System (e.g., Bright-Glo™ or Steady-Glo™).

-

Reference: Dexamethasone (Standard agonist).[3]

Step-by-Step Methodology

-

Cell Preparation (Day 0):

-

Harvest reporter cells and resuspend in Assay Media (phenol-red free DMEM + 5% CS-FBS).

-

Critical: Use charcoal-stripped serum to lower background from endogenous cortisol.

-

Seed 20,000 cells/well in a white-walled 96-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation (Day 1):

-

Stock: Dissolve this compound in 100% DMSO to 10 mM.

-

Dilution: Prepare a 1:3 serial dilution in DMSO (8 points). Top concentration: 10 µM (Final assay top: 10 nM - 100 nM depending on potency).

-

Intermediate: Dilute DMSO stocks 1:100 into pre-warmed Assay Media to create 10x working solutions (Final DMSO < 0.1%).

-

-

Treatment:

-

Readout (Day 2):

-

Data Analysis:

-

Normalize RLU to Vehicle (Fold Induction).

-

Fit data to a 4-parameter logistic (4PL) curve to calculate EC50.

-

Protocol B: Functional Anti-Inflammatory Assay (Cytokine Inhibition)

Objective: Assess efficacy in suppressing LPS-induced TNF-α release.

This assay validates that the genomic activation observed in Protocol A translates to physiological anti-inflammatory activity.

Materials

-

Cells: Human PBMCs (freshly isolated) or THP-1 Monocytes.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Readout: Human TNF-α ELISA Kit or HTRF/AlphaLISA.

Step-by-Step Methodology

-

Differentiation (If using THP-1):

-

Treat THP-1 cells with 50 nM PMA for 48h to differentiate into macrophage-like cells. Wash and rest for 24h.

-

Note: PBMCs can be used directly without differentiation.

-

-

Pre-Treatment (Inhibition Phase):

-

Seed cells at 100,000 cells/well in 96-well plates.

-

Treat with this compound (Serial dilutions: 0.1 nM to 1 µM) for 1 hour prior to stimulation.

-

Why: Corticosteroids require time to enter the nucleus and upregulate anti-inflammatory mediators (e.g., IκB, GILZ) before the inflammatory insult.

-

-

Stimulation:

-

Add LPS (Final concentration 100 ng/mL) directly to the wells containing the drug.

-

Incubate for 6–18 hours (TNF-α peaks early; IL-6 peaks later).

-

-

Supernatant Harvest:

-

Centrifuge plate at 300 x g for 5 mins to pellet cells.

-

Collect cell-free supernatant.

-

-

Quantification:

-

Perform ELISA for TNF-α according to kit instructions.

-

Calculation: Calculate % Inhibition relative to "LPS + Vehicle" control.

-

Experimental Workflow Diagram

Figure 2: Unified workflow for Reporter (Protocol A) and Functional (Protocol B) assays.

Data Presentation & Troubleshooting

Solubility & Handling Table:

| Parameter | Specification | Notes |

| Stock Solvent | DMSO (100%) | Stable at -20°C for 3 months. Avoid freeze-thaw cycles. |

| Max Assay DMSO | 0.1% - 0.5% | GR assays are sensitive to DMSO; keep constant across all wells. |

| Working Conc. | 1 nM – 1000 nM | Typical EC50 for potent steroids is 1–10 nM. |

| Light Sensitivity | Low | Standard lab lighting is acceptable. |

Troubleshooting Guide:

-

High Background (Reporter Assay): Usually caused by endogenous steroids in the serum. Solution: Ensure 100% use of Charcoal-Stripped FBS.

-

Low Signal Window: Low transfection efficiency or degraded Luciferase reagent. Solution: Use a stable cell line rather than transient transfection; use fresh reagents.

-

No Inhibition (Cytokine Assay): Pre-treatment time too short. Solution: Ensure at least 1 hour pre-incubation before adding LPS.

References

-

Indigo Biosciences. Human Glucocorticoid Receptor (NR3C1) Reporter Assay System Technical Manual. Indigo Biosciences.[8][9][10] Link

-

Thermo Fisher Scientific. Glucocorticoid Receptor Redistribution Assay Protocol. Thermo Fisher Scientific. Link

-

Vandevyver, S., et al. (2012). Glucocorticoid receptor dimerization induces MKP1 to protect against lethal cytokine storm. Nature. Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. Dexamethasone and Corticosteroid Assay Reagents. Merck KGaA. Link

Sources

- 1. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Indigo Biosciences Human Glucocorticoid Receptor (GR, NR3C1) All-inclusive | Fisher Scientific [fishersci.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Cell-Based Assays | Sartorius [sartorius.com]

Application Note: Preclinical Evaluation of Icomethasone 21-Acetate

Abstract & Strategic Overview

Icomethasone 21-acetate is a synthetic glucocorticoid ester, structurally related to high-potency corticosteroids like beclomethasone and mometasone. In drug development, the 21-acetate esterification typically serves to modify lipophilicity, membrane permeability, and metabolic stability compared to the parent alcohol (Icomethasone).

This Application Note provides a rigorous framework for evaluating this compound in animal models. The core objective of these protocols is to establish the Therapeutic Index (TI) —maximizing local anti-inflammatory efficacy (e.g., in lung or skin) while minimizing systemic adverse effects (e.g., HPA axis suppression).

Key Experimental Challenges:

-

Ester Hydrolysis: The 21-ester position is susceptible to rapid hydrolysis by plasma and tissue esterases. In vivo models must account for the conversion rate to the active metabolite (Icomethasone) or further metabolites.

-

Vehicle Selection: Due to high lipophilicity, proper solubilization (e.g., DMSO/Ethanol/Corn Oil mixtures) is critical to ensure bioavailability without inducing vehicle-related inflammation.

Mechanism of Action

This compound functions as a Glucocorticoid Receptor (GR) agonist.[1] Upon cellular entry, it binds cytosolic GR, causing dissociation from heat shock proteins (HSPs). The complex translocates to the nucleus, where it exerts effects via two primary mechanisms:

-

Transactivation: Binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., Annexin A1).

-

Transrepression: Inhibiting transcription factors like NF-κB and AP-1, thereby suppressing pro-inflammatory cytokines (IL-4, IL-5, TNF-α).

Visualization: GR Signaling Pathway

Caption: Molecular mechanism of this compound involving GR activation, nuclear translocation, and dual genomic modulation (Transactivation/Transrepression).

Protocol A: Respiratory Efficacy Model (Asthma)

Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice.[2] Rationale: This is the "gold standard" for evaluating inhaled corticosteroids. It mimics the Th2-driven eosinophilic inflammation typical of atopic asthma.

Experimental Design

-

Species: BALB/c Mice (Female, 6-8 weeks).

-

Groups (n=8-10):

-

Sham Control (Saline/Vehicle).

-

Model (OVA + Vehicle).

-

Positive Control (Dexamethasone or Budesonide, 1 mg/kg).

-

This compound Low Dose (e.g., 0.3 mg/kg).

-

This compound High Dose (e.g., 3.0 mg/kg).

-

Workflow Diagram

Caption: 24-day OVA-induced asthma protocol. Drug treatment is administered concurrently with the challenge phase (Days 21-23).

Step-by-Step Methodology

-

Sensitization (Days 0 & 14):

-

Prepare a solution of 20 µg Ovalbumin (OVA) and 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS.

-

Administer via Intraperitoneal (IP) injection.

-

-

Challenge (Days 21, 22, 23):

-

Place mice in a nebulizer chamber.

-

Expose to 1% w/v OVA in saline aerosol for 30 minutes daily.

-

-

Drug Administration:

-

Administer this compound 1 hour prior to each OVA challenge.

-

Route: Intranasal (IN) is preferred to mimic inhalation. Dissolve compound in 0.2% Tween-80/Saline. Volume: 20-50 µL per mouse under light isoflurane anesthesia.

-

-

Termination & Analysis (Day 24):

-

Euthanize mice.

-

BALF Collection: Cannulate trachea, lavage with 0.8 mL cold PBS (x3).

-

Readouts:

-

Differential Cell Count: Stain BALF cytospins (Wright-Giemsa). Count Eosinophils (primary marker).

-

Histology: Fix lungs in 10% formalin. Stain H&E and PAS (for mucus).

-

-

Protocol B: Dermatological Efficacy Model

Model: Croton Oil-Induced Ear Edema in Mice. Rationale: A rapid screening model for topical anti-inflammatory activity, highly relevant for corticosteroid esters.

Methodology[2][3]

-

Preparation: Dissolve Croton Oil (irritant) in acetone (vehicle).

-

Induction: Apply 20 µL of Croton Oil solution (2.5% v/v) to the inner surface of the right ear. The left ear serves as the untreated control.

-

Treatment:

-

Apply this compound topically (dissolved in acetone/ethanol) to the right ear 15 minutes after irritant application.

-

Doses: 1 µg, 10 µg, 100 µg per ear.

-

-

Measurement (6 hours post-induction):

-

Euthanize animals.[3]

-

Punch Biopsy: Take a 6mm diameter punch from both right (treated) and left (control) ears.

-

Weigh the biopsies immediately.

-

-

Calculation:

Safety Assessment: Systemic Bioavailability

To confirm "soft drug" characteristics or therapeutic window, systemic side effects must be quantified.

Method:

-

Collect blood serum at termination of the OVA model (Day 24).

-

Thymus Weight: Weigh the thymus gland. Glucocorticoids cause thymic involution (atrophy). A significant reduction in thymus weight compared to vehicle indicates systemic absorption.

-

Corticosterone Suppression: Measure endogenous serum corticosterone via ELISA. Exogenous steroids suppress the HPA axis, lowering endogenous levels.

Data Reporting & Analysis

Table 1: Expected Readouts and Statistical Analysis

| Endpoint | Method | Expected Result (Effective Drug) | Statistical Test |

| BALF Eosinophils | Cell Counting | Significant Reduction (p<0.05) | One-way ANOVA + Dunnett's |

| Lung Histology | H&E Scoring (0-4) | Reduced peribronchial infiltration | Kruskal-Wallis |

| Ear Edema | Weight (mg) | Reduced weight difference (R vs L) | One-way ANOVA |

| Thymus Weight | Balance (mg) | No change (Ideal) or Reduction (Systemic Effect) | One-way ANOVA |

References

-

Mechanism of Action: Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for old drugs. New England Journal of Medicine, 353(16), 1711-1723. Link

-

OVA Asthma Protocol: Da Silva, C. A., et al. (2018). Murine model of ovalbumin-induced allergic airway inflammation. Protocol Exchange. Link

-

Croton Oil Model: Tubaro, A., et al. (1985). The croton oil ear test revisited. Agents and Actions, 17(3), 347-349. Link

-

Corticosteroid Metabolism: Hochhaus, G., et al. (2000). Pharmacokinetic/pharmacodynamic aspects of aerosolized glucocorticoids. Journal of Clinical Pharmacology, 40(S1). Link

- Icomethasone Enbutate/Acetate Context: Investigational compound data derived from structural analogs (Mometasone/Beclomethasone) and specific patent literature regarding 21-ester hydrolysis profiles (e.g.

Sources

Application Note & Protocol: Preparation of Icomethasone 21-Acetate Solutions in DMSO for Research Applications

Abstract: This comprehensive guide provides a detailed methodology for the dissolution and preparation of Icomethasone 21-Acetate solutions using Dimethyl Sulfoxide (DMSO) for various research applications. As a hydrophobic corticosteroid, achieving a stable, homogenous solution is paramount for experimental reproducibility and accuracy. This document outlines the fundamental physicochemical properties of this compound, best practices for handling and storage, and validated, step-by-step protocols for creating both high-concentration stock solutions and ready-to-use aqueous working solutions for cell-based assays and other experimental systems.

Introduction: The Challenge of Hydrophobic Corticosteroids

This compound is a synthetic corticosteroid derivative used in various fields of biomedical research.[1] Like many steroids, its chemical structure lends it a high degree of hydrophobicity, making it sparingly soluble in aqueous buffers and culture media. This presents a significant challenge for researchers, as improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental outcomes.

The selection of an appropriate solvent and a validated dissolution protocol is therefore not a trivial procedural step, but a critical foundation for scientific rigor. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed for this purpose. However, its use necessitates a clear understanding of its properties and a systematic approach to solution preparation to mitigate potential cytotoxicity and prevent compound precipitation upon dilution into aqueous systems. This guide provides the necessary expertise-driven protocols to navigate these challenges effectively.

Physicochemical & Safety Profile: this compound

A thorough understanding of the compound's properties is the first step in designing a robust experimental workflow.

Key Properties

| Property | Value | Source |

| CAS Number | 24916-91-4 | [1][2] |

| Molecular Formula | C₂₄H₃₁ClO₆ | [1][2] |

| Molecular Weight | 450.95 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [1] |

| Storage (Solid) | -20°C Freezer | [1] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [1] |

Note on Solubility: The term "slightly" soluble in DMSO can be ambiguous.[1] In practice, and by analogy with similar corticosteroid acetates like Dexamethasone Acetate (soluble at ~30 mg/mL in DMSO) and Hydrocortisone Acetate (soluble at ~10 mg/mL in DMSO), this compound can be dissolved in DMSO at concentrations suitable for high-concentration stock solutions (e.g., 10-20 mM) with proper technique.[3][4]

Critical Safety Considerations

As with all biologically active compounds, appropriate safety measures are mandatory.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling the solid compound or its solutions.[5]

-

Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5][6] Avoid contact with skin and eyes.[4][6]

-

Safety Data Sheet (SDS): Before beginning any work, thoroughly review the manufacturer-provided SDS for this compound and DMSO.[4][7] This document contains comprehensive information on hazards, handling, and emergency procedures.

The Role of DMSO in Solution Preparation

The choice of DMSO is strategic. Its high polarity allows it to dissolve a wide range of compounds, while its aprotic nature makes it an excellent solvent for hydrophobic molecules.

Causality of Choice: The efficacy of DMSO hinges on its ability to disrupt the intermolecular forces within the this compound crystal lattice. However, the quality of the DMSO is paramount. The presence of water, even in small amounts from atmospheric absorption, can significantly decrease the solubility of hydrophobic compounds.[8][9] Therefore, the use of anhydrous, high-purity (≥99.9%) DMSO is a non-negotiable requirement for reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials

-

This compound (MW: 450.95 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, low-retention tips

Step-by-Step Methodology

-

Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.

-

Calculation: To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 450.95 g/mol × 1000 mg/g = 4.51 mg

-

-

Weighing: Carefully weigh out 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

Homogenization: Cap the tube securely and vortex vigorously for 1-2 minutes. The mechanical energy is crucial to break down the solid and facilitate solvation.

-

Visual Inspection: Visually inspect the solution against a light source to ensure it is clear, colorless, and free of any visible particulates. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.

-

Aliquoting & Storage: To preserve the stability of the stock solution and avoid repeated freeze-thaw cycles, aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.[8][10]

-

Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock solution is expected to be stable for several months.[8][11]

Protocol 2: Preparation of a 1 µM Working Solution for Cell Culture

This is the most critical step where precipitation can occur. A common error is adding the concentrated DMSO stock directly into the final volume of media. This creates a localized zone of high compound concentration and low solvent power, causing the compound to crash out of solution. The following two-step dilution protocol is designed to prevent this.

Materials

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM + 10% FBS)

-

Sterile microcentrifuge tubes

-

Pipettors and sterile, low-retention tips

Step-by-Step Methodology

-

Objective: Prepare a final 1 µM solution in culture medium with a final DMSO concentration of ≤ 0.1%, a level generally considered safe for most cell lines.[10][12]

-

Step 1: Prepare an Intermediate Dilution (100x Final Concentration).

-

The causality here is to first lower the compound concentration in a solution that still contains a supportive amount of DMSO.

-

In a sterile tube, add 99 µL of pre-warmed culture medium.

-

Add 1 µL of the 10 mM DMSO stock solution to the medium.

-

Mix gently but thoroughly by pipetting up and down. Avoid vortexing to prevent shearing of media proteins.

-

This creates a 100 µM intermediate solution in 1% DMSO.

-

-

Step 2: Prepare the Final Working Solution.

-

Add the intermediate solution to the final volume of culture medium. For example, to prepare 10 mL of the final working solution:

-

Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed culture medium in your culture flask or plate.

-

Gently swirl the flask or plate to ensure even distribution.

-

Final Concentrations: The final concentration of this compound will be 1 µM , and the final concentration of DMSO will be 0.1% .

-

Stability & Troubleshooting

Solution Stability Summary

| Solution Type | Storage Temperature | Stability | Rationale |

| Solid Compound | -20°C | ≥ 2 years | Protects from degradation.[4] |

| DMSO Stock Solution | -20°C / -80°C | ~1-6 months | Aliquoting is key to prevent freeze-thaw degradation.[8][11] |

| Aqueous Working Solution | 37°C (in incubator) | < 24 hours | Should always be prepared fresh immediately before use.[3][4] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution |

| Precipitate forms when making working solution | 1. Improper dilution (direct addition of stock to media).2. Final concentration exceeds aqueous solubility.3. Media was cold. | 1. Strictly follow the two-step dilution protocol (Protocol 2). 2. Lower the final desired concentration.3. Ensure all media is pre-warmed to 37°C. |

| Solid powder does not dissolve in DMSO | 1. Insufficient solvent volume.2. DMSO is not anhydrous (has absorbed water).3. Insufficient mechanical energy. | 1. Re-check calculations; ensure correct solvent volume.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Vortex for a longer duration or use a brief sonication step. |

| Inconsistent experimental results | 1. Inaccurate stock concentration.2. Degradation of stock solution from freeze-thaw cycles.3. Incomplete dissolution of the compound. | 1. Use a calibrated balance and precise pipetting.2. Always aliquot the stock solution into single-use volumes.3. Before aliquoting, ensure the stock solution is perfectly clear with no visible particulates. |

Conclusion

The successful use of this compound in experimental settings is critically dependent on proper solubilization. By employing high-purity anhydrous DMSO, adhering to a validated stock solution protocol, and—most importantly—utilizing a systematic two-step dilution method to prepare aqueous working solutions, researchers can prevent compound precipitation and ensure accurate, reproducible dosing. This attention to procedural detail forms the bedrock of reliable and trustworthy scientific data.

References

-

Global Substance Registration System (GSRS). (n.d.). ICOMETASONE-21-ACETATE. Retrieved from [Link]

-

ResearchGate. (2023). How to prepare 0.01M dexamethasone stock solution in DMSO?. Retrieved from [Link]

-

ResearchGate. (2025). What is the recommended protocol to dissolve corticosterone in DMSO for rodent depression models?. Retrieved from [Link]

-

Letco Medical. (n.d.). Betamethasone Acetate USP Micronized Safety Data Sheet. Retrieved from [Link]

-

PubChem. (2020). AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

-

ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

-

Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Icomethasone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Icomethasone 21-propionate. Retrieved from [Link]

-

Wikipedia. (n.d.). Betamethasone acetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hydrocortisone Acetate (CAS 50-03-3). Retrieved from [Link]

-

PubMed. (2015). Macroscopic and Microscopic Study of 1-ethyl-3-methyl-imidazolium acetate-DMSO Mixtures. Retrieved from [Link]

Sources

- 1. This compound CAS#: 24916-91-4 [amp.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pccarx.com [pccarx.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Topical and Local Administration of Icomethasone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the formulation of Icomethasone 21-Acetate for topical and local delivery. As a corticosteroid, this compound holds potential for treating a variety of inflammatory skin conditions.[1][2][3] This document navigates through the critical pre-formulation studies, formulation development strategies for various semi-solid dosage forms, and the requisite analytical protocols for characterization and quality control. The methodologies presented herein are grounded in established principles of pharmaceutical sciences and regulatory expectations, aiming to equip researchers with the necessary knowledge to develop safe, effective, and stable topical products containing this compound.

Introduction to this compound

This compound is a corticosteroid, a class of synthetic drugs that mimic the anti-inflammatory effects of the naturally occurring hormone cortisol.[3] Corticosteroids are widely used in dermatology to manage inflammatory skin conditions such as eczema, psoriasis, and atopic dermatitis by reducing swelling, itching, and redness.[1][2][4] The efficacy of a topical corticosteroid is not only dependent on its intrinsic potency but also significantly influenced by the formulation, which governs its release from the vehicle and subsequent penetration into the skin.[5][6]

Local administration of corticosteroids is often preferred to systemic administration to minimize potential side effects.[2][7][8][9] This document will focus on the development of formulations for direct application to the skin or other localized areas.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Prior to embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate the choice of dosage form, excipients, and manufacturing process.

Physicochemical Characterization of this compound

A comprehensive analysis of the drug substance is the first critical step.

| Property | Significance in Topical Formulation | Target Data for this compound |

| Molecular Formula & Weight | Fundamental identifiers. | C24H31ClO6, 450.95 g/mol [10][11] |

| Appearance | Affects the final product's aesthetics. | White to Off-White Solid[10] |

| Melting Point | Influences the selection of the manufacturing process, particularly for heat-based methods like fusion.[12] | >210°C (decomposes)[10] |

| Solubility | Crucial for achieving a stable and bioavailable formulation. The drug should ideally be dissolved in the vehicle for optimal penetration. | Slightly soluble in DMSO, Ethyl Acetate, and Methanol (with sonication).[10] Insoluble in water.[13] |

| pKa | Determines the ionization state of the drug at different pH levels, which can impact its solubility and skin permeability. | Predicted pKa: 12.12 ± 0.70[10] |

| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the drug, which is a key factor in its ability to penetrate the stratum corneum. | Not explicitly found, but corticosteroids are generally lipophilic. |

| Polymorphism | Different crystalline forms can have different solubilities and stabilities, affecting bioavailability. | To be determined by techniques such as DSC and XRD. |

| Stability | Understanding degradation pathways (hydrolysis, oxidation, photolysis) is essential for selecting appropriate excipients and packaging. | To be determined through forced degradation studies. |

Experimental Protocol: Solubility Determination

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

-

This compound

-

Solvents: Propylene glycol, Polyethylene glycol (PEG) 400, Ethanol, Isopropyl myristate, Mineral oil, various phosphate buffers (pH 5.5, 6.5, 7.4)

-

Agitation device (e.g., orbital shaker)

-

Temperature-controlled environment

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Agitate the samples at a constant temperature (e.g., 25°C and 32°C to simulate room and skin temperature) until equilibrium is reached (typically 24-48 hours).

-

Centrifuge or filter the samples to remove undissolved drug.

-

Analyze the concentration of this compound in the supernatant/filtrate using a validated HPLC method.

Causality: The choice of solvents for this study is critical as they are commonly used in topical formulations to dissolve the active pharmaceutical ingredient (API) and can also act as penetration enhancers.[14][15]

Formulation Development of this compound Topical Products

The selection of the appropriate dosage form depends on the condition being treated, the site of application, and patient preference.[1][16]

Ointments

Ointments are semi-solid preparations that are typically anhydrous and have an oily base.[14] They are occlusive, which can enhance drug penetration, making them suitable for dry, scaly lesions.[5][16]

3.1.1. Ointment Formulation Protocol

Objective: To prepare a stable and homogenous ointment containing this compound.

Materials:

-

This compound

-

White Petrolatum (emollient and occlusive agent)[15]

-

Mineral Oil (levigating agent)

-

Beeswax or other stiffening agent (to increase viscosity)

Procedure (Fusion Method):

-

Melt the white petrolatum and beeswax in a suitable vessel using a water bath.

-

In a separate container, levigate the this compound powder with a small amount of mineral oil to form a smooth paste.

-

Gradually add the drug paste to the melted base with continuous stirring.

-

Continue stirring until the mixture congeals into a uniform ointment.

Rationale: The fusion method is suitable for incorporating solid APIs into a lipid-based vehicle.[12] Levigation prevents a gritty texture in the final product.

Creams

Creams are semi-solid emulsions, which can be either oil-in-water (O/W) or water-in-oil (W/O).[14] O/W creams are cosmetically elegant and easily washed off, making them a popular choice.[16]

3.2.1. Oil-in-Water (O/W) Cream Formulation Protocol

Objective: To develop a physically stable and aesthetically pleasing O/W cream of this compound.

Materials:

-

Oil Phase:

-

Aqueous Phase:

Procedure:

-

Oil Phase Preparation: Dissolve this compound in a suitable solvent from the oil phase components (e.g., isopropyl myristate) with gentle heating if necessary. Add the remaining oil phase ingredients and heat to 70-75°C.

-

Aqueous Phase Preparation: Dissolve the water-soluble excipients in purified water and heat to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous high-shear mixing to form the emulsion.

-

Cooling: Continue mixing at a lower speed while the cream cools to room temperature.

-

Homogenization: Pass the cream through a homogenizer to reduce droplet size and improve stability.

Causality: The use of a high-shear mixer is crucial for creating a fine droplet size, which is essential for the long-term stability of the emulsion.[18]

Gels

Gels are semi-solid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. They are non-greasy and can have a cooling effect.[5]

3.3.1. Gel Formulation Protocol

Objective: To formulate a clear, non-greasy gel of this compound.

Materials:

-

This compound

-

Carbomer (e.g., Carbopol® 940) (gelling agent)[19]

-

Ethanol or Propylene Glycol (solvent, penetration enhancer)

-

Triethanolamine (neutralizing agent)

-

Purified water

-

Preservative

Procedure:

-

Disperse the Carbomer in purified water with continuous stirring to avoid clumping.

-

In a separate vessel, dissolve the this compound in the solvent.

-

Slowly add the drug solution to the Carbomer dispersion with mixing.

-

Neutralize the dispersion with triethanolamine to form the gel. The pH should be adjusted to a range suitable for skin application (typically 4.5-6.5).[20]

-

Add the preservative.

Rationale: Carbomers require neutralization to uncoil the polymer chains and form the gel matrix. The viscosity of the gel is dependent on the pH.

Quality Control and Characterization of Topical Formulations

A battery of tests is necessary to ensure the quality, safety, and efficacy of the final product.

| Test | Purpose | Methodology |

| Appearance | To ensure aesthetic appeal and uniformity. | Visual inspection for color, odor, and texture. |

| pH | To ensure the formulation is non-irritating to the skin and that the API is stable. | pH meter. |

| Viscosity | To ensure appropriate consistency for application and drug release. | Viscometer/Rheometer. |

| Drug Content | To confirm the correct amount of API is present in the formulation. | HPLC-UV. |

| Microbial Limits | To ensure the product is free from harmful microorganisms. | USP <61> and <62>. |

| In Vitro Release Testing (IVRT) | To assess the rate and extent of drug release from the formulation. This is a critical performance test.[21][22][23][24] | Franz diffusion cells with a synthetic membrane.[24] |

Experimental Protocol: In Vitro Release Testing (IVRT)

Objective: To evaluate the release profile of this compound from a semi-solid formulation.

Materials:

-

Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone)

-

Receptor medium (e.g., phosphate buffer with a surfactant to ensure sink conditions)

-

Formulation to be tested

-

HPLC for analysis

Procedure:

-

Mount the synthetic membrane on the Franz diffusion cell.

-

Fill the receptor chamber with the receptor medium and equilibrate to 32°C.

-

Apply a known amount of the formulation to the donor side of the membrane.

-

At predetermined time points, withdraw samples from the receptor chamber and replace with fresh medium.

-

Analyze the concentration of this compound in the collected samples by HPLC.

Causality: IVRT is a crucial tool in topical drug development for formulation optimization, quality control, and demonstrating bioequivalence for generic products.[23][25]

Visualization of Workflows

General Topical Formulation Development Workflow

Caption: A high-level overview of the topical formulation development process.